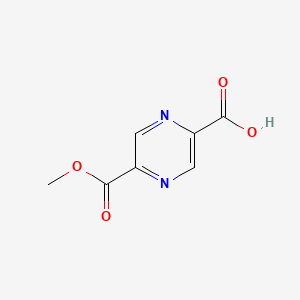

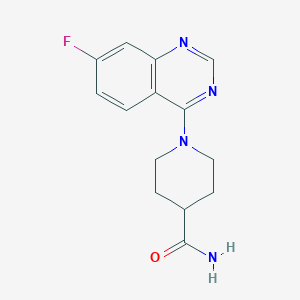

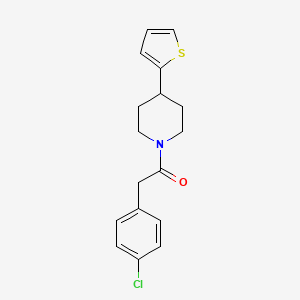

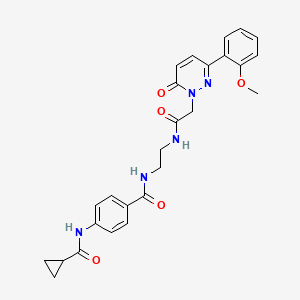

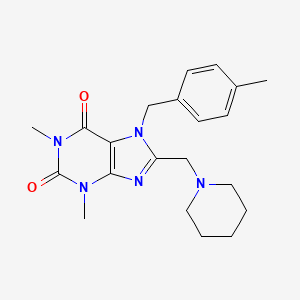

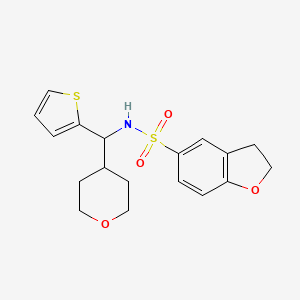

![molecular formula C19H12N2O6 B3013845 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-53-5](/img/structure/B3013845.png)

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a chromen-2-one (coumarin) core, which is a common feature in molecules with diverse biological activities, including anti-inflammatory and analgesic properties. The molecule also contains a 1,2,4-oxadiazole ring, which is another pharmacophore associated with various biological activities.

Synthesis Analysis

The synthesis of related compounds involves the condensation of substituted 1,3,4-oxadiazolyl-2-thione derivatives with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide . Another method includes the reaction of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones with halogenated hydrocarbons in DMF using K2CO3 as an acid-binding agent . These methods highlight the versatility of the synthetic routes that can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and elemental analyses . These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactivity of the chromen-2-one derivatives can lead to various transformations. For instance, the reaction of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one with benzoyl chloride can yield coumarins that are rearranged into different products depending on the reaction conditions . This indicates that the compound may also undergo similar rearrangements or reactions under specific conditions, leading to a diverse range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically inferred from their structural features and the results of physicochemical tests. The presence of different functional groups like the methoxy group and the oxadiazole ring can influence properties such as solubility, melting point, and reactivity. The anti-inflammatory and analgesic activities of similar compounds have been evaluated in vivo, suggesting that the compound may also possess these pharmacological properties . Additionally, the ulcerogenic potential of these compounds is reported to be less compared to standard NSAIDs, which is an important consideration for therapeutic applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A series of compounds incorporating the chromen-2-one moiety, similar to the compound of interest, have demonstrated significant antimicrobial activity. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibited notable in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Similarly, 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones synthesized via a solvent-free method showed broad-spectrum antibacterial activity (Velpula et al., 2015).

Synthesis Methodologies

Research has also focused on innovative synthesis methods for chromen-2-one derivatives. For example, an ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus was reported to be efficient and environmentally friendly, highlighting the potential for green chemistry applications in synthesizing related compounds (Gomha & Khalil, 2012).

Biological Evaluation

Compounds featuring the chromen-2-one core structure have been evaluated for various biological activities beyond antimicrobial effects. This includes investigations into their potential as antioxidant agents, where novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were designed and synthesized for their antioxidant activities, demonstrating promising results (Rabie, Tantawy, & Badr, 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with proteins such asGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell division, and gene expression .

Mode of Action

Based on the structure and the known actions of similar compounds, it may inhibit the aggregation of pathogenic proteins . This could potentially disrupt the formation of harmful protein oligomers, thereby preventing associated cellular damage .

Biochemical Pathways

Compounds with similar structures have been found to interfere with the aggregation of pathogenic proteins, which could potentially affect pathways related to protein folding, degradation, and cell signaling .

Pharmacokinetics

Similar compounds have been found to have good brain penetration, which suggests that this compound may also be able to cross the blood-brain barrier .

Result of Action

Similar compounds have been found to inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O6/c1-23-14-4-2-3-10-7-12(19(22)26-16(10)14)18-20-17(21-27-18)11-5-6-13-15(8-11)25-9-24-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRAWEZUFIHJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

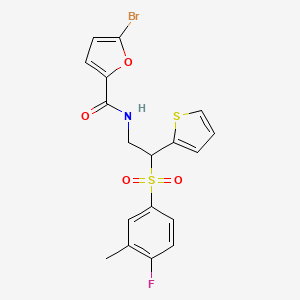

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

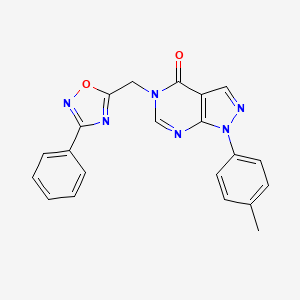

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)